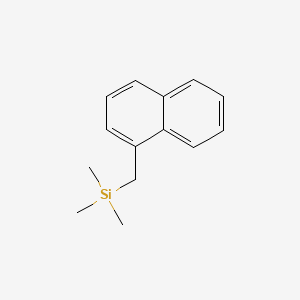
Silane, trimethyl(1-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-naphthalenylmethyl)-: is an organosilicon compound with the molecular formula C14H18Si . It is characterized by the presence of a silane group bonded to a naphthalenylmethyl group, making it a unique compound in the field of organosilicon chemistry.
Preparation Methods
The synthesis of Silane, trimethyl(1-naphthalenylmethyl)- typically involves the reaction of trimethylchlorosilane with 1-naphthalenylmethyl lithium or Grignard reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, trimethyl(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Silane, trimethyl(1-naphthalenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for various applications.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-naphthalenylmethyl)- involves its ability to donate hydride ions in reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in reduction reactions, it targets carbonyl groups to form alcohols .
Comparison with Similar Compounds
Silane, trimethyl(1-naphthalenylmethyl)- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane with only trimethyl groups.
Phenylsilane: Contains a phenyl group instead of a naphthalenylmethyl group.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
The uniqueness of Silane, trimethyl(1-naphthalenylmethyl)- lies in its naphthalenylmethyl group, which imparts distinct chemical properties and reactivity compared to other silanes .
Properties
CAS No. |
18410-58-7 |
|---|---|
Molecular Formula |
C14H18Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
trimethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C14H18Si/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI Key |
ZDVDCWGJCRZBHK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


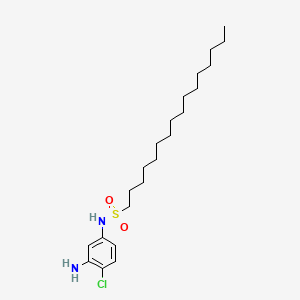
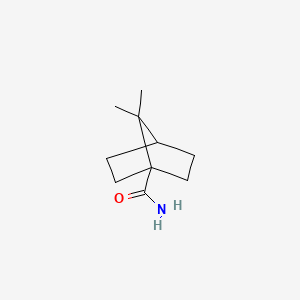
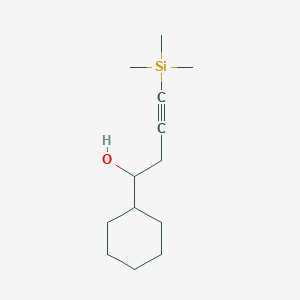

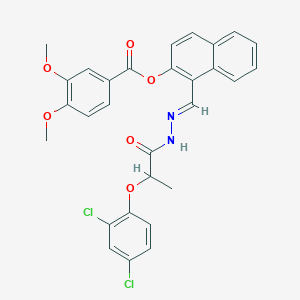


![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)

